

Technical Support Center: 2-Oxoindoline-5-carboxamide Solubility Guide

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Compound of Interest

Compound Name: 2-Oxoindoline-5-carboxamide

CAS No.: 199328-21-7

Cat. No.: B178552

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Diagnostic: The "Brick Dust" Phenomenon

User Query: "My compound dissolves in DMSO but precipitates immediately when added to the assay buffer. Is my compound bad?"

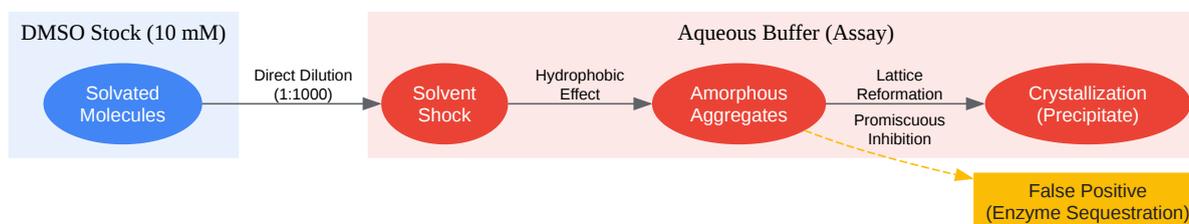
Technical Insight: Your compound is not "bad"; it is a classic "Brick Dust" molecule. The 2-oxoindoline core is rigid and planar, promoting strong

-
stacking. The 5-carboxamide group adds intermolecular hydrogen bonding. Together, these create a high crystal lattice energy that water cannot easily break.

When you dilute from DMSO (a polar aprotic solvent) to water (a polar protic solvent), the "Solvent Shock" strips the DMSO shell, causing the molecules to re-aggregate instantly.

The "Crash-Out" Mechanism

The following diagram illustrates why your compound precipitates during standard dilution.



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Figure 1: The mechanism of compound precipitation upon rapid aqueous dilution, leading to assay artifacts.

Stock Solution Protocols (The Foundation)

FAQ: "My stock solution looks clear, but my assay results are inconsistent. Why?"

Root Cause: DMSO is hygroscopic. It absorbs water from the air. If your DMSO contains >1% water, **2-Oxoindoline-5-carboxamide** may micro-precipitate inside the stock tube over time.

Protocol A: The "Dry-DMSO" Standard

- Solvent Choice: Use only Anhydrous DMSO (stored over molecular sieves).
- Visual Check: Even if clear, centrifuge the stock at 13,000 x g for 10 mins. If you see a pellet, your concentration is lower than you think.
- Sonicate: Always sonicate for 15 minutes at 40°C before use. The 2-oxoindoline core is thermally stable; heat helps break the lattice energy.

Dilution Strategies (The Critical Step)

FAQ: "How do I dose this into my assay without clogging the tips or killing the cells with crystals?"

Solution: Avoid "Shock Dilution" (100% DMSO)

100% Buffer). Use an Intermediate Dilution Step to lower the kinetic energy barrier of solvation.

Protocol B: The 3-Step Intermediate Dilution

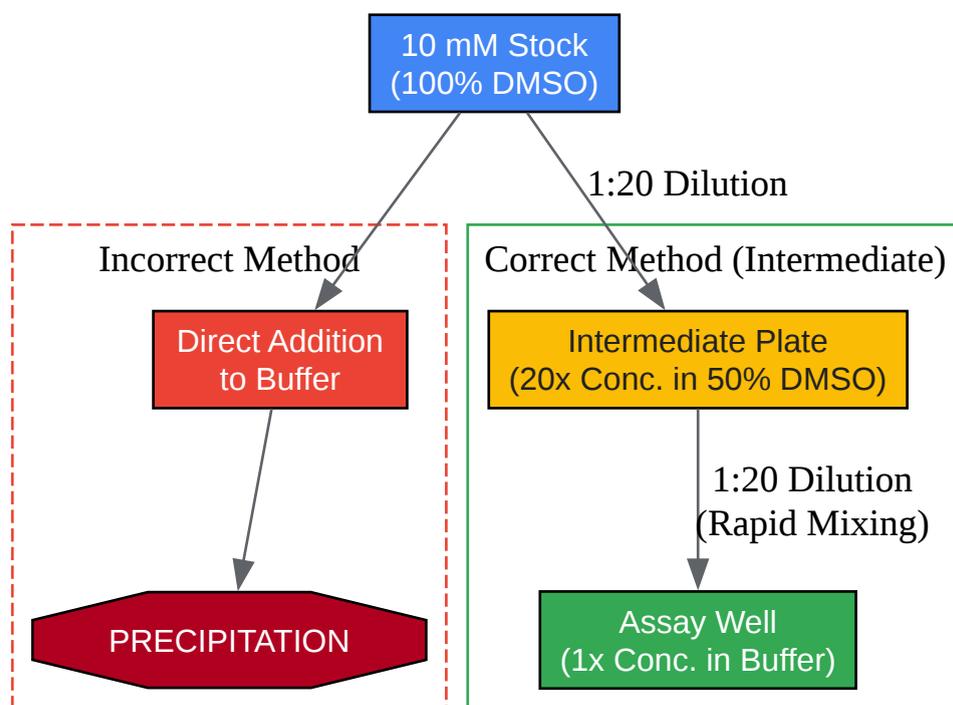
Target: 10

M Final Assay Concentration (FAC) with 0.1% DMSO.

Step	Action	Solvent System	Resulting Conc.	State
1	Prepare Stock	100% DMSO	10 mM	Soluble
2	Intermediate Dilution	50% DMSO / 50% Buffer	500 M	Metastable
3	Final Assay Addition	100% Assay Buffer	10 M	Soluble (Kinetic)

Why this works: Step 2 creates a "solvation bridge." The compound is less likely to nucleate crystals in 50% DMSO than in 0.1% DMSO.

Workflow Visualization



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Figure 2: Comparison of Direct vs. Intermediate dilution strategies to maintain solubility.

Assay-Specific Troubleshooting

Scenario A: Biochemical / Enzyme Assays

Issue: "I see high inhibition, but it disappears when I spin the plate." Diagnosis: You have Promiscuous Inhibition. The hydrophobic aggregates of your compound are sequestering the enzyme, causing a false positive.

The Fix: Detergent-Based Disaggregation Add a non-ionic detergent to your assay buffer before adding the compound.

- Reagent: Triton X-100 (0.01%) or Tween-20 (0.05%).^[1]
- Mechanism: The detergent forms micelles that sequester the monomeric compound, preventing it from forming large aggregates, while allowing it to bind the enzyme active site.
- Validation: If

shifts dramatically (e.g., from 1

M to >100

M) after adding detergent, the initial activity was an artifact.

Scenario B: Cell-Based Assays

Issue: "The compound is toxic at 10

M, but I see crystals on the cells." Diagnosis: The crystals are causing physical stress or local high-concentration toxicity (the "sedimentation effect"). Detergents (Triton) cannot be used as they lyse cells.

The Fix: Complexation with Cyclodextrins Use Hydroxypropyl-

-Cyclodextrin (HP-

-CD) as a carrier.

Protocol C: Cyclodextrin Formulation

- Prepare a 20% (w/v) HP-
-CD stock solution in water.
- Dissolve your compound in DMSO (e.g., 10 mM).[2][3][4]
- Dilute the DMSO stock 1:20 into the Cyclodextrin solution.
 - Result: 500
M compound in 5% DMSO / 19% Cyclodextrin.
- Add this mix to your cell culture media.[3]
 - Mechanism:[5][6][7] The hydrophobic indoline core sits inside the cyclodextrin donut, hiding it from water while keeping it soluble.

References & Grounding

- Assay Guidance Manual (NCBI/NIH)
 - Relevance: The gold standard for assay development, specifically the chapters on compound solubility and interference.
 - Source:
- Promiscuous Inhibition by Aggregates
 - Relevance: Explains the mechanism of false positives in kinase assays caused by hydrophobic compounds like indolinones.
 - Source:
- Cyclodextrins in Drug Delivery
 - Relevance: Validates the use of HP-
-CD for solubilizing hydrophobic drugs in cell assays without toxicity.
 - Source:

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